molecular formula C10H9F4NO3 B8118459 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B8118459
M. Wt: 267.18 g/mol
InChI Key: ADECALOIHLLEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a fluorinated benzene derivative.

    Functional Group Introduction: The trifluoromethoxy group is introduced onto the benzene ring through a nucleophilic substitution reaction using a trifluoromethoxy reagent.

    Amino Acid Formation: The amino acid moiety is then introduced through a series of reactions, including amination and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
  • 2-Amino-3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoic acid
  • 2-Amino-3-[5-fluoro-2-(difluoromethoxy)phenyl]propanoic acid

Uniqueness

2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECALOIHLLEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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